molecular formula C10H7ClN2O B2865549 2-Chloro-3-phenoxypyrazine CAS No. 1234796-23-6

2-Chloro-3-phenoxypyrazine

Cat. No. B2865549
M. Wt: 206.63
InChI Key: CDVBHMRLWICENV-UHFFFAOYSA-N
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Description

2-Chloro-3-phenoxypyrazine is a chemical compound with the molecular formula C10H7ClN2O . It’s a type of pyrazine, which is a class of organic compounds characterized by a six-membered ring with two nitrogen atoms and four carbon atoms .

Scientific Research Applications

Trifluoromethylpyridines (TFMP)

  • Scientific Field : Agrochemical and Pharmaceutical Industries
  • Summary of Application : TFMP and its intermediates are key ingredients for the development of agrochemical and pharmaceutical compounds . They are used in the protection of crops from pests .
  • Methods of Application : TFMP groups are introduced within the structures of other molecules through two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .
  • Results or Outcomes : The demand for TFMP derivatives has been increasing steadily in the last 30 years due to their distinctive physical–chemical properties .

2-Chloroquinoline-3-carbaldehyde

  • Scientific Field : Organic and Medicinal Chemistry
  • Summary of Application : 2-Chloroquinoline-3-carbaldehydes and their derivatives have attracted much attention due to their considerable biological and pharmacological activities as antimicrobial, anti-inflammatory, antimalarial, and antivirus activities .
  • Methods of Application : The synthesis of 2-Chloroquinoline-3-carbaldehydes involves the Vilsmeier-Haack reaction .
  • Results or Outcomes : The antibacterial activity of the synthesized compounds were determined against gram-positive and gram-negative bacteria and their antifungal activity was determined .

properties

IUPAC Name

2-chloro-3-phenoxypyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-9-10(13-7-6-12-9)14-8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVBHMRLWICENV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-phenoxypyrazine

Synthesis routes and methods

Procedure details

A suspension of 0.1 mole of sodium phenoxide and 0.1 mole, 2,3-dichloropyrazine is refluxed 10-20 hours. The cooled mixture is extracted with diethyl ether, washed with cold 2 N sodium hydroxide solution, dried, and evaporated to give 2-chloro-3-phenoxypyrazine.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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